
6-(2-Aminoethyl)-2-methyl-2H-indazole
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Overview
Description
6-(2-Aminoethyl)-2-methyl-2H-indazole is a heterocyclic compound featuring an indazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-2-methyl-2H-indazole typically involves the formation of the indazole ring followed by the introduction of the aminoethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-1H-indazole with ethylenediamine can yield the desired compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-2-methyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-2-methyl-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole: Another heterocyclic compound with a similar structure but different functional groups.
2-Methylindazole: Lacks the aminoethyl group, resulting in different chemical and biological properties.
6-Aminoindazole: Contains an amino group at a different position, leading to variations in reactivity and applications.
Uniqueness
6-(2-Aminoethyl)-2-methyl-2H-indazole is unique due to the presence of both the aminoethyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2-methylindazol-6-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-13-7-9-3-2-8(4-5-11)6-10(9)12-13/h2-3,6-7H,4-5,11H2,1H3 |
InChI Key |
AMNPPFDPCDPDET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)CCN |
Origin of Product |
United States |
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